3-Hydrazino-7-methoxy-1,2,4-benzotriazine

描述

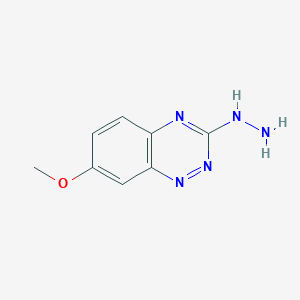

3-Hydrazino-7-methoxy-1,2,4-benzotriazine is a chemical compound with the molecular formula C8H9N5O It is known for its unique structure, which includes a benzotriazine ring substituted with hydrazino and methoxy groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine typically involves the reaction of 7-methoxy-1,2,4-benzotriazine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

化学反应分析

Cyclization with Triethyl Orthoformate

The hydrazino group at position 3 undergoes cyclization with triethyl orthoformate to form linearly fused triazolobenzotriazine derivatives. This reaction proceeds via refluxing in triethyl orthoformate under acidic conditions, leading to intramolecular annulation.

Reaction Scheme :

\text{3-Hydrazino-7-methoxy-1,2,4-benzotriazine} \xrightarrow[\text{reflux, 10 h}]{\text{HCO(OEt)$$_3$$}} \text{7-Methoxy-[1][2][4]triazolo[3,4-c]benzo[1][2][4]triazine}

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 86.1% | |

| Recrystallization Solvent | DMF | |

| Melting Point | 298–299°C |

This reaction is critical for accessing fused heterocycles with potential bioactivity. The product exhibits stability under ambient conditions and distinct spectral properties, including (CDCl) signals at δ 8.30 (d, J = 8.3 Hz) and δ 7.85 (t, J = 7.6 Hz) .

Thermal Decomposition via Flash Vacuum Pyrolysis (FVP)

At elevated temperatures (450–625°C), this compound undergoes isomerization and fragmentation. The primary pathway involves valence bond isomerization to linearly fused triazolo[4,3-b]benzotriazine, followed by decomposition into smaller aromatic nitriles.

Observed Products :

-

Isomerization Product : 7-Methoxy- triazolo[4,3-b]benzo triazine (below 525°C).

-

Decomposition Products :

Conditions :

| Parameter | Value |

|---|---|

| Pressure | 10 Torr |

| Contact Time | 10 s |

Stability and Functionalization Potential

-

Acid Stability : The compound remains intact in 2N HCl at room temperature but decomposes upon prolonged heating, releasing aniline derivatives and ketones .

-

Redox Behavior : Catalytic hydrogenation (Pd/C) reversibly reduces the triazine ring, with re-oxidation occurring upon air exposure .

-

Nitrous Acid Reactivity : Reacts with HNO to form diazonium intermediates, which further decompose into ketones and phenyl diazonium ions .

Spectroscopic Characterization

Key spectral data for derivatives include:

-

1H NMR^{1}\text{H NMR}1H NMR : Distinct aromatic protons between δ 7.85–8.30.

-

IR : Stretching vibrations at 1600–1650 cm (C=N) and 1250 cm (C-O) .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for designing sigma receptor ligands or redox-active scaffolds .

科学研究应用

Pharmacological Properties

Research indicates that 3-hydrazino-7-methoxy-1,2,4-benzotriazine and its derivatives exhibit a range of pharmacological activities:

- Antihypertensive Activity : Several derivatives have shown promising results in lowering blood pressure. For instance, specific compounds derived from this benzotriazine class demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHRs) .

- Anti-inflammatory Effects : Compounds containing this structure have been tested for anti-inflammatory activity. Notably, some derivatives exhibited up to 80% inhibition of carrageenan-induced edema in animal models, indicating strong anti-inflammatory potential .

- Analgesic Properties : The analgesic activity of certain derivatives has been evaluated using various pain models. Some compounds showed effectiveness comparable to established analgesics like codeine .

- Antimicrobial Activity : The compound's derivatives have also been screened for antimicrobial properties against various pathogens, showing moderate antifungal activity against strains such as Candida and Trichophyton .

Case Study 1: Antihypertensive Derivatives

A study investigated a series of 3-substituted benzotriazines for their antihypertensive effects. Among the tested compounds, one particular derivative exhibited a significant reduction in systolic blood pressure in SHRs, leading to further exploration into its mechanism of action and potential clinical applications .

Case Study 2: Anti-inflammatory Evaluation

In another research initiative, a group of amido derivatives based on this compound was synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain compounds provided substantial relief from inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Summary Table of Biological Activities

作用机制

The mechanism of action of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

相似化合物的比较

Similar Compounds

- 3-Hydrazino-1,2-benzisothiazole 1,1-dioxide

- 6-Chloro-2-hydrazino-1,3-benzoxazole

- 1-(4-Methoxy-3-methylphenyl)hydrazine

Uniqueness

3-Hydrazino-7-methoxy-1,2,4-benzotriazine is unique due to the presence of both hydrazino and methoxy groups on the benzotriazine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

生物活性

3-Hydrazino-7-methoxy-1,2,4-benzotriazine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the class of benzotriazine derivatives, which are known for various pharmacological properties. The synthesis of this compound typically involves reactions that modify existing benzotriazine structures to introduce hydrazino and methoxy groups. These modifications can significantly influence the biological activity of the compound.

Pharmacological Activities

Research indicates that derivatives of 1,2,4-benzotriazines exhibit a wide range of biological activities:

- Anti-inflammatory Effects : Studies have shown that certain benzotriazine derivatives demonstrate significant anti-inflammatory properties. For instance, compounds with amido derivatives have been tested for their ability to inhibit carrageenan-induced rat hind paw edema, revealing strong anti-inflammatory effects at various concentrations .

- Antihypertensive Activity : Some derivatives have been noted for their antihypertensive effects. In vivo studies indicated that specific benzotriazine compounds could lower blood pressure in animal models .

- CNS Activity : The central nervous system (CNS) effects of these compounds have been explored through various assays. Some studies reported both stimulant and depressant effects depending on the specific structural modifications made to the benzotriazine core .

Case Study 1: Anti-inflammatory Activity

In a controlled experiment, a group of 3,4-dihydro-1,2,4-benzotriazines was administered to rats to assess their anti-inflammatory properties. The results indicated that several compounds significantly reduced inflammation markers compared to control groups. Notably, one compound demonstrated a reduction in edema by 60% at a dosage of 30 mg/kg .

Case Study 2: Antihypertensive Effects

Another study focused on the antihypertensive potential of this compound derivatives. In this study, various doses were tested on hypertensive rats. The most effective derivative lowered systolic blood pressure by an average of 25 mmHg within one hour post-administration .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Dosage Range |

|---|---|---|

| Anti-inflammatory | Reduction in paw edema | 10 - 50 mg/kg |

| Antihypertensive | Decrease in blood pressure | 20 - 100 mg/kg |

| CNS Stimulation | Varied effects (stimulant/depressant) | 50 - 300 mg/kg |

属性

IUPAC Name |

(7-methoxy-1,2,4-benzotriazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-5-2-3-6-7(4-5)12-13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMIZPFVOATHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381708 | |

| Record name | 3-hydrazino-7-methoxy-1,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75122-37-1 | |

| Record name | 3-hydrazino-7-methoxy-1,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。